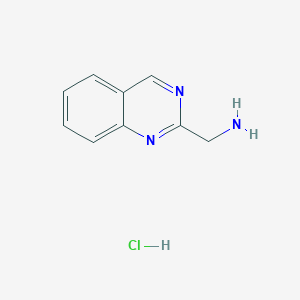
Quinazolin-2-ylmethanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolin-2-ylmethanamine hydrochloride is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylmethanamine hydrochloride typically involves the reaction of 2-aminobenzylamine with formic acid and formaldehyde under acidic conditions. . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of quinazolin-2-ylmethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity quinazolin-2-ylmethanamine hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazolin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinazolin-2-ylmethanone derivatives, reduced amine derivatives, and substituted quinazoline compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
Quinazoline derivatives, including quinazolinones, have a wide range of applications in medicinal chemistry, demonstrating antimicrobial, antiviral, and antitumor activities . Quinazolinone-type compounds are used as CRTH2 antagonists for treating allergic and immune-related disorders . Additionally, quinazolinones have been identified as inhibitors of Pseudomonas aeruginosa virulence factors .
Scientific Research Applications
CRTH2 Antagonists: Quinazolinone-type compounds function as antagonists of the chemoattractant receptor-homologous molecule expressed on T-helper-type-2 cells (CRTH2) . CRTH2 receptor antagonists are useful in treating and preventing chronic and acute allergic/immune prostaglandin-mediated disorders and diseases such as asthma, congestion, allergic rhinitis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD) . These antagonists may also inhibit cellular neoplastic cells and may be useful in treating and/or preventing prostaglandin-mediated proliferation disorders such as diabetic retinopathy and tumor angiogenesis .
Antimicrobial and Cytotoxic Activities: Quinazoline and quinazolinone derivatives exhibit potent antimicrobial and cytotoxic activities .
Inhibitors of Pseudomonas aeruginosa: Thiazole-containing quinazolinones inhibit PqsR, the transcriptional regulator of the pqs quorum sensing (QS) system in P. aeruginosa . This system coordinates the expression of a large number of virulence determinants and bacterial-host interactions, making it an excellent anti-virulence target .
Antitumor Agents: Quinazoline derivatives, such as erlotinib, gefitinib, and lapatinib, are used as antitumor agents that target the epidermal growth factor receptor (EGFR) protein kinase . Other antitumor quinazolines target thymidylate synthase .
Mécanisme D'action
The mechanism of action of quinazolin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to quinazolin-2-ylmethanamine hydrochloride include other quinazoline derivatives such as quinazolinone, quinazoline-4-one, and quinazoline-2,4-dione . These compounds share the quinazoline core structure but differ in their functional groups and substitutions.
Uniqueness
Quinazolin-2-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
quinazolin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H |
Clé InChI |
QGZMZRLBBANQAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















